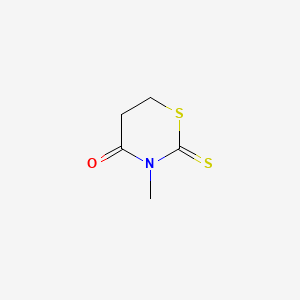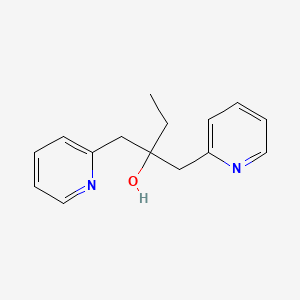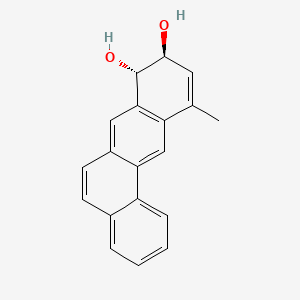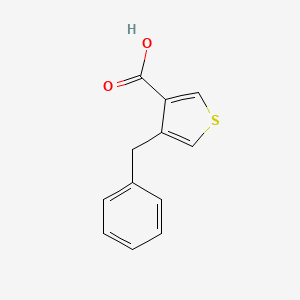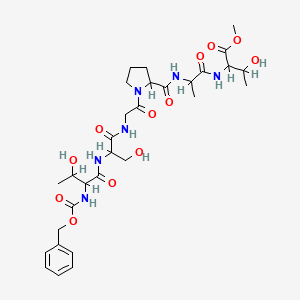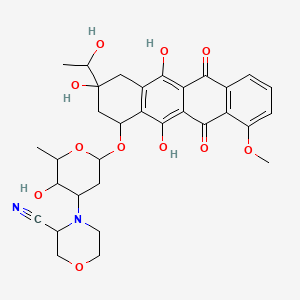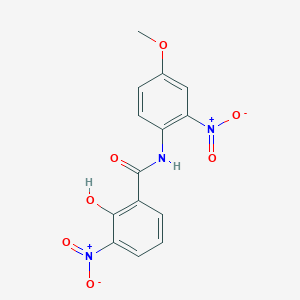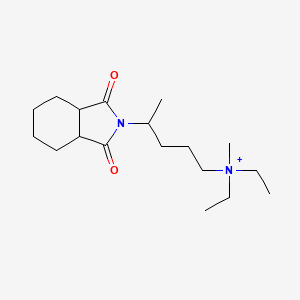
2-(4-(Diethyl(methyl)-lambda(5)-azanyl)-1-methylbutyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Diethyl(methyl)-lambda(5)-azanyl)-1-methylbutyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the class of isoindoles. Isoindoles are known for their diverse biological activities and are often found in natural products and bioactive compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diethyl(methyl)-lambda(5)-azanyl)-1-methylbutyl)hexahydro-1H-isoindole-1,3(2H)-dione can be achieved through several methodologies. One common approach involves ring-closure reactions, where the isoindole structure is formed by cyclizing acetylenic compounds under catalytic conditions . For instance, the use of gold catalysts like Ph3PAuNTf2 can facilitate the cycloisomerization and subsequent [1,5]-hydride migration to yield the desired isoindole .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Diethyl(methyl)-lambda(5)-azanyl)-1-methylbutyl)hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced isoindole derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-3-carboxylic acids, while reduction can produce hexahydroisoindole derivatives .
Scientific Research Applications
2-(4-(Diethyl(methyl)-lambda(5)-azanyl)-1-methylbutyl)hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Diethyl(methyl)-lambda(5)-azanyl)-1-methylbutyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function . This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole: A closely related compound with similar structural features.
3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid: Another isoindole derivative with distinct biological activities.
Uniqueness
2-(4-(Diethyl(methyl)-lambda(5)-azanyl)-1-methylbutyl)hexahydro-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups, which confer specific reactivity and bioactivity.
Properties
CAS No. |
7148-33-6 |
|---|---|
Molecular Formula |
C18H33N2O2+ |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)pentyl-diethyl-methylazanium |
InChI |
InChI=1S/C18H33N2O2/c1-5-20(4,6-2)13-9-10-14(3)19-17(21)15-11-7-8-12-16(15)18(19)22/h14-16H,5-13H2,1-4H3/q+1 |
InChI Key |
YXUAYPZTVHXYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CCCC(C)N1C(=O)C2CCCCC2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


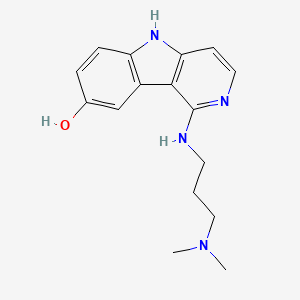
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)
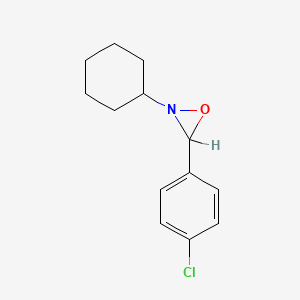
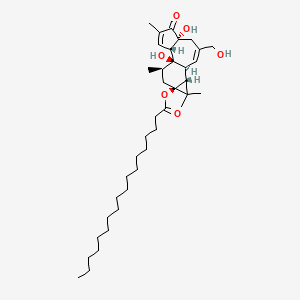
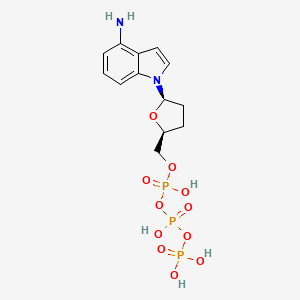
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791813.png)
